molecular formula C11H10N2O3 B2603938 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid CAS No. 952959-44-3

1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2603938
CAS No.: 952959-44-3
M. Wt: 218.212
InChI Key: CSTVJCHUHHLAMZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Safety and hazards of phenolic compounds depend on their specific structure and properties. For example, some phenolic compounds can cause serious eye damage and may cause an allergic skin reaction .

Future Directions

Future research could focus on the synthesis and structure determination of similar compounds. For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions gave a compound in 88% yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the carboxylic acid group on the imidazole ring.

Properties

IUPAC Name

1-(2-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-9(10)13-6-8(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVJCHUHHLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-44-3
Record name 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
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